molecular formula C13H21N3O3S B13317026 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine

Cat. No.: B13317026
M. Wt: 299.39 g/mol
InChI Key: NCJYPJMCKTUWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine (CAS: 941869-73-4) is a piperazine derivative characterized by a 4-methoxyphenylsulfonyl group at the 1-position of the piperazine ring and an ethylamine side chain at the 4-position. Its dihydrochloride salt (CAS: 1193389-08-0) is commercially available for research use . The sulfonyl group enhances polarity and may influence receptor binding or metabolic stability. The compound’s molecular formula is C₁₃H₂₁N₃O₃S, with a molecular weight of 308.25 g/mol (dihydrochloride form) .

Properties

Molecular Formula

C13H21N3O3S

Molecular Weight

299.39 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanamine

InChI

InChI=1S/C13H21N3O3S/c1-19-12-2-4-13(5-3-12)20(17,18)16-10-8-15(7-6-14)9-11-16/h2-5H,6-11,14H2,1H3

InChI Key

NCJYPJMCKTUWDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN

Origin of Product

United States

Preparation Methods

Synthesis via Reductive Amination and Sulfonylation

Based on recent literature (e.g., PMC 8253483), the synthesis involves:

  • Step 1: Preparation of a piperazine-based intermediate, such as 4-(4-methoxybenzenesulfonyl)piperazine, via sulfonylation of piperazine with 4-methoxybenzenesulfonyl chloride.
  • Step 2: Nucleophilic substitution of the piperazine nitrogen with an ethan-1-amine precursor, often achieved through reductive amination or direct nucleophilic substitution.

Research Data:

Step Reagents Conditions Yield Notes
Sulfonylation 4-Methoxybenzenesulfonyl chloride In anhydrous solvent (e.g., dichloromethane) with base (e.g., triethylamine) ~80% Efficient sulfonylation of piperazine nitrogen
Nucleophilic substitution Ethan-1-amine derivatives Mild heating or room temperature Variable Ensures attachment of amino group

Patent-Driven Methodology (US3682919A)

The patent describes a process involving:

  • Reacting amino compounds of the general formula X-CH2CH2-Y (where X is amino or hydroxyl, and Y is amino or hydroxyl) with ethylene oxide or ammonia to produce piperazine derivatives.
  • Heating in the presence of catalysts like Ni-MgO at 200–275°C, achieving at least 65% conversion without added hydrogen.

This approach allows for the synthesis of piperazine derivatives with various substituents, including methoxybenzenesulfonyl groups, by selecting appropriate starting materials.

Specific Synthetic Route for the Target Compound

Step 1: Synthesis of 4-(4-Methoxybenzenesulfonyl)piperazine

  • React piperazine with 4-methoxybenzenesulfonyl chloride in anhydrous dichloromethane with triethylamine as base.
  • Stir at room temperature for several hours to obtain the sulfonylated piperazine.

Step 2: Attachment of Ethan-1-amine

  • The sulfonylated piperazine is then reacted with ethan-1-amine via nucleophilic substitution or reductive amination.
  • Reductive amination involves condensing the sulfonylated piperazine with ethan-1-one derivatives in the presence of reducing agents like sodium triacetoxyborohydride, yielding the aminoethyl chain.

Step 3: Final Deprotection and Purification

  • If protecting groups are used, deprotection under mild basic conditions yields the free amino group.
  • Purification by chromatography ensures the isolation of the target compound.

Data Summary and Reaction Conditions Table

Step Reaction Reagents Conditions Yield Notes
1 Sulfonylation 4-Methoxybenzenesulfonyl chloride, piperazine Anhydrous dichloromethane, triethylamine, room temperature ~80% Efficient sulfonylation of piperazine nitrogen
2 Nucleophilic substitution Ethan-1-amine or ethanone derivatives Mild heating, reductive amination with NaBH(OAc)₃ 50–70% Selective formation of aminoethyl linkage
3 Deprotection Mild base (e.g., sodium hydroxide) Room temperature Quantitative Final product purification

Analytical Data and Characterization

Parameter Data Reference/Source
Molecular Formula C13H17ClN2O4S PubChem CID 2051940
Molecular Weight ~332.75 g/mol PubChem
Structural Features Aromatic methoxy, sulfonyl group, piperazine ring, aminoethyl chain Based on chemical structure

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines .

Scientific Research Applications

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to effects such as vasodilation, reduced blood pressure, and altered neurotransmitter release .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Modifications

Key structural variations among analogs include:

  • Substituents on the aromatic ring (e.g., methoxy, ethoxy, halogen).
  • Linker groups (e.g., sulfonyl, carbonyl, alkyl chains).
  • Piperazine modifications (e.g., additional amines, acyl groups).
Table 1: Structural Comparison of Selected Piperazine Derivatives
Compound Name Key Substituents Molecular Formula Key Features Reference
Target Compound 4-Methoxyphenylsulfonyl, ethylamine C₁₃H₂₁N₃O₃S Sulfonyl group enhances polarity
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine 2-Methoxyphenyl, butylamine C₁₅H₂₅N₃O Longer alkyl chain may increase lipophilicity
2-(4-(4-(2-Methoxyethoxy)phenyl)piperazin-1-yl)ethan-1-amine 2-Methoxyethoxy phenyl, ethylamine C₁₅H₂₃N₃O₂ Ether linkage improves hydrophilicity
Piperazine-1,4-diethylamine Dual ethylamine groups C₈H₂₀N₄ Lacks aromatic/sulfonyl groups; high flexibility
[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine Isobutyryl group, aniline C₁₄H₂₁N₃O Acyl group may alter metabolic stability

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physical Properties
Compound Name Solubility (Salt Form) Bioactivity Notes Reference
Target Compound High (dihydrochloride) Potential CNS activity due to amine group
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine Moderate (free base) Studied for receptor binding affinity
2-(4-(4-(2-Methoxyethoxy)phenyl)piperazin-1-yl)ethan-1-amine High (polar ether group) Improved bioavailability
[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine Low (acyl group) Possible CYP450 interactions
  • Target Compound: The sulfonyl group likely reduces blood-brain barrier permeability compared to non-sulfonated analogs.
  • Piperazine-1,4-diethylamine : Dual amines may enable chelation or multi-target interactions .

Biological Activity

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine, also known as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.

  • IUPAC Name : 2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}ethanol
  • Molecular Formula : C13H20N2O4S
  • CAS Number : 1365836-76-5
  • Molecular Weight : 372.31 g/mol
  • Melting Point : 121 - 123 °C

Piperazine derivatives, including this compound, have been shown to exert their biological effects primarily through the inhibition of specific enzymes and receptors. One notable mechanism is the inhibition of human acetylcholinesterase (AChE), which is crucial for neurotransmission. Studies indicate that these compounds can bind to both the peripheral anionic site and the catalytic site of AChE, thereby enhancing cholinergic signaling and potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .

In Vitro Studies

Research has demonstrated that piperazine derivatives can effectively inhibit AChE activity in vitro. For instance, a study involving various piperazine compounds found that those with sulfonyl groups exhibited significant binding affinity to AChE, suggesting their potential as therapeutic agents for conditions characterized by cholinergic deficits .

In Vivo Studies

In vivo studies utilizing animal models have further elucidated the biological activity of these compounds. For example, a study on mice demonstrated that administration of piperazine derivatives led to improved cognitive function and reduced amyloid plaque accumulation, which is a hallmark of Alzheimer's disease . This suggests that this compound may have neuroprotective properties.

Case Studies

StudyModelFindings
Varadaraju et al. (2013)MiceDemonstrated significant AChE inhibition and cognitive improvement with piperazine derivatives .
Recent Neuropharmacology StudyAlzheimer's ModelShowed reduced amyloid plaque formation and enhanced memory retention in treated groups .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. The compound adheres to Lipinski's Rule of Five, suggesting good oral bioavailability and suitable pharmacological properties for further development as a therapeutic agent .

Safety and Toxicity

Preliminary toxicity assessments indicate that while the compound exhibits biological activity, it also carries certain risks associated with its chemical structure. Safety data sheets highlight potential hazards such as skin irritation and respiratory issues upon exposure . Thus, further studies are warranted to evaluate its safety profile comprehensively.

Q & A

Q. What are the optimal synthetic routes for 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling a 4-methoxybenzenesulfonyl chloride derivative with a piperazine-ethanamine precursor. Key steps include:

  • Nucleophilic substitution : Reacting 4-methoxybenzenesulfonyl chloride with piperazine under basic conditions (e.g., NaH in DMF) to form the sulfonamide intermediate .
  • Amine functionalization : Introducing the ethanamine group via reductive amination or alkylation. For example, using ethylenediamine derivatives with catalytic hydrogenation or LiAlH4 reduction .
  • Purification : Prep-TLC or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended for isolating the final compound, as described in piperazine-based syntheses .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • Mass Spectrometry (MS) : Confirm molecular weight (299.39 g/mol) via ESI-MS, observing [M+H]⁺ at m/z 300 .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituents. For example:
    • Aromatic protons (δ 6.8–7.2 ppm for methoxyphenyl).
    • Piperazine protons (δ 2.5–3.5 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. How does the compound interact with serotonin or dopamine receptors, and what experimental assays validate this?

Answer: The piperazine sulfonamide scaffold is known to target GPCRs like 5-HT₁A and D₂ receptors. Key assays include:

  • Radioligand binding : Competitive displacement of [³H]-8-OH-DPAT (5-HT₁A) or [³H]-spiperone (D₂) in transfected CHO cells .
  • Functional cAMP assays : Measure receptor activation/inhibition via luminescence-based kits (e.g., GloSensor) .
  • Computational docking : Preliminary studies using AutoDock Vina to predict binding poses in receptor active sites .

Q. What are the solubility challenges, and which solvents are suitable for in vitro studies?

Answer: Limited solubility in aqueous buffers is common due to the hydrophobic sulfonyl and methoxyphenyl groups. Recommended approaches:

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions.

  • Surfactants : Add 0.1% Tween-80 for cell-based assays .

  • Solubility table :

    SolventSolubility (mg/mL)
    DMSO~50
    Ethanol~10
    Water<0.1

Advanced Research Questions

Q. How can enantiomeric separation be achieved, and what chiral resolution methods are effective?

Answer: If the compound has a stereocenter (e.g., piperazine conformation), use:

  • Chiral HPLC : Employ columns like Chiralpak IA with hexane/isopropanol (85:15) .
  • Diastereomeric salt formation : React with (−)-di-p-toluoyl-D-tartaric acid in ethanol, followed by recrystallization .
  • Dynamic resolution : Enzymatic catalysis (e.g., lipases) to selectively modify enantiomers .

Q. What strategies mitigate off-target effects in in vivo neuropharmacology studies?

Answer:

  • Selective receptor profiling : Screen against a panel of 50+ GPCRs (e.g., Eurofins CEREP panel) to identify cross-reactivity .
  • Prodrug design : Modify the ethanamine group with ester linkages to enhance blood-brain barrier (BBB) penetration and reduce peripheral activity .
  • Dose optimization : Conduct PK/PD studies in rodents to establish therapeutic windows (e.g., plasma t½, brain-to-plasma ratio) .

Q. How can computational methods predict metabolic stability and guide structural modifications?

Answer:

  • Metabolite prediction : Use Schrödinger’s ADMET Predictor or GLORYx to identify vulnerable sites (e.g., sulfonamide hydrolysis, piperazine N-oxidation) .
  • QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on microsomal stability using PLS regression .
  • CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms via fluorogenic substrates (e.g., Vivid® kits) to prioritize derivatives .

Q. What in vitro models best recapitulate the compound’s activity in neurological disorders?

Answer:

  • Neuronal cell lines : SH-SY5Y (dopaminergic) or HT-22 (glutamatergic) for neuroprotection assays under oxidative stress (H₂O₂ or Aβ-induced) .
  • Primary neuronal cultures : Assess synaptic plasticity via electrophysiology (e.g., patch-clamp for LTP/LTD modulation) .
  • 3D organoids : Patient-derived iPSC models for Parkinson’s or schizophrenia to evaluate disease-modifying effects .

Methodological Considerations Table

AspectTechnique/ReagentReference
SynthesisNaH/DMF for sulfonylation
PurificationPrep-TLC (CH₂Cl₂/MeOH 9:1)
Receptor Binding[³H]-8-OH-DPAT displacement
Enantiomer SeparationChiralpak IA HPLC
Metabolic PredictionGLORYx platform

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.